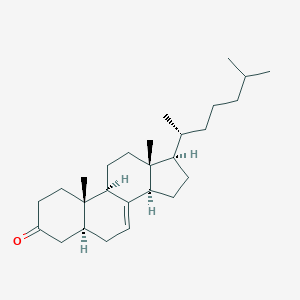

5alpha-Cholest-7-en-3-one

Übersicht

Beschreibung

Lathosterone is a cholestanoid that is 5alpha-cholest-7-ene substituted at position 3 by an oxo group. It is a 3-oxo Delta(7)-steroid and a cholestanoid.

Biologische Aktivität

5alpha-Cholest-7-en-3-one, a sterol compound, has garnered attention in biochemical research due to its significant biological activities, particularly in cholesterol metabolism and potential therapeutic applications. This article explores the compound's biological activity, synthesizing findings from various studies, case reports, and experimental data.

Chemical Structure and Properties

This compound is a sterol with the molecular formula . It is characterized by a steroid nucleus with a double bond at the 7th position and a ketone functional group at the 3rd carbon. This structure is crucial for its biological functions, particularly in modulating cholesterol synthesis and metabolism.

Cholesterol Metabolism

Research has shown that this compound plays a role in inhibiting cholesterol biosynthesis. In an experimental study, derivatives of this compound demonstrated significant inhibition of sterol synthesis in mouse L cells. Specifically, certain analogs caused over 50% inhibition of sterol synthesis at concentrations lower than . This inhibition is primarily linked to the suppression of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase activity, a key enzyme in the cholesterol biosynthetic pathway.

Oxysterols and Disease Implications

This compound is part of a broader category of oxysterols that have been implicated in various metabolic disorders. Elevated levels of oxysterols, including 7-oxocholesterol (7-OC), have been observed in conditions such as Niemann-Pick disease type C and Smith-Lemli-Opitz syndrome. These disorders are characterized by disrupted cholesterol metabolism, leading to significant clinical manifestations . The biological activity of this compound may provide insights into therapeutic strategies for managing these conditions.

Clinical Observations

In clinical settings, patients with lysosomal storage disorders often exhibit altered levels of oxysterols. For instance, studies have documented increased plasma concentrations of 7-OC and related metabolites in individuals suffering from these disorders . This observation suggests that monitoring levels of this compound and its derivatives could serve as biomarkers for disease progression or therapeutic efficacy.

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate cellular responses. For example, it has been shown to influence cell proliferation and apoptosis in various cancer cell lines. The compound's ability to inhibit HMG-CoA reductase not only affects cholesterol levels but also impacts cellular signaling pathways involved in cancer progression .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves complex interactions with cellular receptors and enzymes. Its role as an HMG-CoA reductase inhibitor positions it as a potential therapeutic agent for hypercholesterolemia and related cardiovascular diseases. Additionally, its structural similarity to other biologically active sterols suggests potential interactions with nuclear hormone receptors involved in lipid metabolism .

Data Summary

| Parameter | Value/Observation |

|---|---|

| Molecular Formula | |

| Role in Cholesterol Synthesis | Inhibits HMG-CoA reductase activity |

| Effective Concentration | < for significant inhibition |

| Related Disorders | Niemann-Pick disease type C, Smith-Lemli-Opitz syndrome |

| Potential Applications | Therapeutic agent for hypercholesterolemia |

Wissenschaftliche Forschungsanwendungen

Biochemical Research

5alpha-Cholest-7-en-3-one is primarily studied for its role in the cholesterol biosynthesis pathway. It is an intermediate in the conversion of lanosterol to cholesterol, which is crucial for cellular membrane integrity and function.

Cholesterol Biosynthesis

Research indicates that this compound can be transformed into cholesterol and cholestanol, especially in conditions such as cerebrotendinous xanthomatosis, a metabolic disorder characterized by abnormal cholesterol metabolism . This transformation highlights the compound's relevance in studying metabolic pathways and disorders related to cholesterol.

Pharmacological Applications

The compound has been investigated for its potential pharmacological properties, particularly its antimutagenic activity. Studies have shown that this compound exhibits antigenotoxic effects, making it a candidate for further research in cancer prevention and treatment strategies .

Antimutagenic Activity

In vitro studies using the SOS chromotest with Escherichia coli and the Ames test demonstrated that this compound can reduce mutagenicity, indicating its potential as a protective agent against DNA damage caused by mutagens .

Environmental Studies

This compound has been utilized in ecological studies to assess the impact of sterols on aquatic organisms. For instance, it has been used to study the life-history traits of Daphnia galeata, a model organism in ecotoxicology .

Impact on Aquatic Life

Research involving Daphnia galeata has provided insights into how sterols influence growth and reproduction in aquatic ecosystems. The findings suggest that sterols like this compound are essential for the health of aquatic organisms and can impact population dynamics .

Structural Analysis and Characterization

The structural properties of this compound have been characterized using various analytical techniques such as differential scanning calorimetry (DSC) and Fourier transform infrared (FTIR) spectroscopy. These studies help elucidate how this compound interacts with lipid bilayers, which is critical for understanding its biological functions .

Summary of Key Findings

Eigenschaften

IUPAC Name |

(5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-20,23-25H,6-9,11-17H2,1-5H3/t19-,20+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRPNSKUGCVRRB-IINKENNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15459-85-5 | |

| Record name | Lathostenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15459-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.